Dicyclohexyl phthalate

Catalog No.
S525983
CAS No.
84-61-7
M.F
C20H26O4
C20H26O4
C6H4(CO2C6H11)2
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl phthalate

CAS Number

84-61-7

Product Name

Dicyclohexyl phthalate

IUPAC Name

dicyclohexyl benzene-1,2-dicarboxylate

Molecular Formula

C20H26O4
C20H26O4
C6H4(CO2C6H11)2

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2

InChI Key

VOWAEIGWURALJQ-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NTP, 1992)
In water, 4.0 mg/L at 24 °C.
Slightly soluble in chloroform; soluble in ethanol, diethyl ether
Soluble in most organic solvents
SOL IN LINSEED & CASTOR OILS
Solubility in water: none

Synonyms

Dicyclohexyl phthalate; Diclohexyl 1,2-benzenedicarboxylate; Phthalic acid, dicyclohexyl ester; 1,2-Benzenedicarboxylic acid, dicyclohexyl ester;

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3

The exact mass of the compound Dicyclohexyl phthalate is 330.18 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)1.21e-05 min water, 4.0 mg/l at 24 °c.slightly soluble in chloroform; soluble in ethanol, diethyl ethersoluble in most organic solventssol in linseed & castor oilssolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6101. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dicyclohexyl phthalate (CAS 84-61-7) is a specialty high-molecular-weight solid plasticizer characterized by its room-temperature crystalline state and sharp melting point of 64–67 °C [1]. Unlike conventional liquid phthalates, DCHP functions as a temperature-dependent solvating agent. It is primarily procured for formulating heat-sealable coatings, delayed-tack adhesives, and rigid polymer systems (such as PVC, acrylics, and nitrocellulose) where standard liquid plasticizers would cause premature tackiness, blocking, or excessive migration [2]. Its unique physical state allows it to remain inert as a dispersed solid during ambient storage, providing rapid and controlled plasticization only upon thermal activation.

Substituting DCHP with generic liquid plasticizers, such as dibutyl phthalate (DBP) or di(2-ethylhexyl) phthalate (DEHP), fundamentally compromises formulation stability and end-product usability [1]. Because DBP and DEHP are liquids at room temperature (melting points < -35 °C), they immediately solvate polymer matrices upon compounding, causing continuous surface tackiness and 'blocking' (unwanted adhesion between coated layers in rolls or stacks). In contrast, DCHP remains a dispersed, inert solid at ambient temperatures, ensuring zero premature tack. It only initiates plasticization when heated above its melting threshold, making it strictly non-interchangeable for delayed-tack labels, flow-back lacquers, and heat-seal packaging where precise thermal triggering is mandatory.

Sharp Thermal Activation and Elimination of Room-Temperature Blocking

In the formulation of heat-sensitive adhesives and acrylic coatings, the physical state of the plasticizer dictates storage stability. DCHP operates as a crystalline solid at room temperature with a melting point of 64–67 °C, remaining entirely inert within the polymer matrix until thermal activation[1]. Comparative baseline data shows that liquid plasticizers like DBP (melting point -35 °C) induce continuous solvation, resulting in immediate surface tackiness and severe blocking of coated films during ambient storage. DCHP ensures 0% premature tack, enabling the production of tack-free films that only become adhesive upon reaching the specific heat-seal activation temperature [2].

Evidence DimensionMelting point and room-temperature tack (blocking)
Target Compound DataDCHP (mp 64–67 °C); 0% premature tack (non-blocking) at 25 °C
Comparator Or BaselineDBP / DEHP (mp < -35 °C); continuous tackiness and severe blocking at 25 °C
Quantified Difference~100 °C difference in melting point, shifting the system from continuous room-temperature tack to a thermally triggered delayed-tack profile
ConditionsAcrylic and nitrocellulose heat-seal coatings stored at ambient temperature

Procurement of DCHP is essential for manufacturing heat-seal labels and flow-back lacquers that must be stored in rolls or stacks without sticking together prior to thermal application.

Superior Migration Resistance and Matrix Retention

The longevity of plasticized films depends heavily on the plasticizer's resistance to volatilization and extraction. DCHP, owing to its solid state and bulky dicyclohexyl rings, exhibits exceptionally low volatility and high extraction resistance compared to lower-molecular-weight liquid phthalates [1]. When evaluated in PVC and nitrocellulose matrices, highly volatile specialty plasticizers like DBP and DiBP demonstrate significant migration out of the polymer over time, leading to embrittlement and surface degradation [2]. DCHP mitigates this migration, securely locking into the matrix post-activation and providing superior resistance to extraction by water, oils, and aliphatic solvents.

Evidence DimensionPlasticizer migration and volatility
Target Compound DataDCHP (solid state, highly resistant to aqueous and lipid extraction)
Comparator Or BaselineDBP and DiBP (liquid state, highly volatile with rapid migration rates)
Quantified DifferenceDCHP dramatically reduces plasticizer loss and matrix embrittlement compared to volatile liquid analogs
ConditionsPlasticized PVC and nitrocellulose films subjected to aging and solvent exposure

Selecting DCHP prevents the premature degradation and embrittlement of industrial coatings and moisture-proof packaging caused by plasticizer migration.

Extended Shelf-Life and Viscosity Stability in Lacquers and Plastisols

In liquid formulations such as plastisols and flow-back lacquers, the premature solvation of the resin by the plasticizer drastically reduces shelf-life. Because DCHP is a solid that does not dissolve the resin at room temperature, it functions as a stable, dispersed filler until heated [1]. Formulations utilizing DCHP maintain a stable, low viscosity during extended storage. Conversely, the introduction of liquid plasticizers like DEHP or DBP causes immediate polymer swelling and rapid viscosity escalation, often leading to premature gelation [2]. DCHP allows for higher solids loading without compromising the flowability of the unactivated dispersion.

Evidence DimensionFormulation viscosity over time (shelf-life)
Target Compound DataDCHP maintains stable baseline viscosity prior to thermal activation
Comparator Or BaselineLiquid plasticizers (DBP/DEHP) cause rapid viscosity increase and premature gelation
Quantified DifferenceDCHP prevents room-temperature polymer swelling, extending the workable shelf-life of the dispersion from hours/days to months
ConditionsEthyl cellulose flow-back lacquers and unactivated PVC plastisols stored at 20–25 °C

Buyers formulating high-solids lacquers or plastisols must use DCHP to ensure long-term storage stability and prevent costly premature gelation of the product.

Delayed-Tack and Heat-Seal Adhesives

DCHP is the critical solid plasticizer for thermo-sensitive labels and packaging adhesives, providing a tack-free surface at room temperature that sharply activates upon heating, eliminating roll blocking prior to application .

Flow-Back Lacquers and High-Solids Coatings

Utilized in ethyl cellulose and acrylic lacquers where it maintains low pre-activation viscosity, allowing for higher solids loading, and prevents blushing, sweating, and separation during the drying process [1].

Moisture-Proof and Oil-Resistant Packaging

Applied in nitrocellulose and natural resin coatings for paper and glassine, where its low migration rate and high extraction resistance ensure long-lasting barrier properties against water and oils [1].

Rigid PVC and Specialty Extrusions

Acts as a processing aid that melts during extrusion to solvate the resin, then recrystallizes upon cooling to maintain the rigidity and dimensional stability of the final product without imparting unwanted flexibility .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992)
Dry Powder; Water or Solvent Wet Solid; Pellets or Large Crystals; Dry Powder, Liquid
White solid; [Hawley]
WHITE CRYSTALLINE POWDER.

Color/Form

White granular solid
White, crystalline solid
Prisms from alcohol

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

330.18310931 Da

Monoisotopic Mass

330.18310931 Da

Boiling Point

392 to 455 °F at 4 mmHg (NTP, 1992)
BP: 224 °C at 4 mm Hg
at 0.5kPa: 222-228Â °C

Flash Point

405 °F (NTP, 1992)
180-190Â °C c.c.

Heavy Atom Count

24

Density

1.383 at 68 °F (NTP, 1992) - Denser than water; will sink
1.383 g/cu cm at 20 °C
1.4 g/cm³

LogP

log Kow = 6.20 (est)
5.6 (calculated)

Odor

Mildly aromatic odor

Decomposition

Thermal decomposition products of dicyclohexyl phthalate (major constituent of the film label adhesive are cyclohexanol, cyclohexyl ether, phthalic anhydride and cyclohexyl benzoate.
When heated to decomp it emits acrid smoke and irritating vapors.

Appearance

Solid powder

Melting Point

144 to 149 °F (NTP, 1992)
66 °C
66Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CGD15M7H2N

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H360D: May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Dicyclohexyl phthalate (DCHP) is a white granular solid. It has a mildly aromatic odor. It is moderately soluble in water. USE: DCHP is used to increase the flexibility of plastics. These include nitrocellulose, ethyl cellulose, chlorinated rubber, polyvinyl acetate, polyvinyl chloride and other polymers. DCHP is also used in paper finishes to make printer ink water-resistant. EXPOSURE: Workers handling DCHP in manufacturing may breathe in mists or have direct skin contact. The general population may be exposed to small amounts by eating food and drinking liquids stored in plastic containers containing DCHP. Lesser exposure may occur from skin contact with products containing DCHP. If DCHP is released to the environment, it will bind to particles in soil and water. It is not expected to move through soil. It is not expected to move into the air from wet soil or water surfaces. It is expected to be broken down by microorganisms in soil and water. It may build up in fish and animals; however, other chemicals with similar structures have been shown to break down quickly in aquatic animals, preventing build-up of the chemicals in wildlife. If DCHP is released into air, it will be degraded by reactions with other chemicals. RISK: Asthma has been reported in meat wrappers exposed to DCHP fumes (and other chemicals) while using polyvinyl chloride soft wrap film and heat activated price labels. No other human health effects have been reported with exposure to DCHP. Slight skin and eye irritation was observed in laboratory animals with direct contact to undiluted DCHP. Liver and testicular effects were observed following repeated oral exposure to high-to-very high doses of DCHP in laboratory rats. Decreased survival and changes to male reproductive tissues were found in offspring of laboratory animals given high oral doses of DCHP during pregnancy and nursing. No abortions, birth defects, or changes in fertility were found in laboratory animals given moderate-to-high doses of DCHP for multiple generations. No evidence of cancer was found in laboratory rats fed moderate levels DCHP for most of their lives. The potential for DCHP to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Endocrine disrupting chemicals (EDCs) may potentially worsen infectious diseases because EDCs disturb human immune function by interfering with endocrine balance. To evaluate the influence of EDCs on the innate immune function of macrophages, we investigated the effects of 37 possible EDCs on lipopolysaccharide-induced activation of the IFN-beta promoter. Alachlor, atrazine, benomyl, bisphenol A, carbaryl, diethyl phthalate, dipropyl phthalate, kelthane, kepone, malathion, methoxychlor, octachlorostyrene, pentachlorophenol, nonyl phenol, p-octylphenol, simazine and ziram all inhibited the activation. Kepone and ziram showed strong inhibitory effects. Aldicarb, amitrole, benzophenone, butyl benzyl phthalate, 2,4-dichlorophenoxy acetic acid, dibutyl phthalate, 2,4-dichlorophenol, dicyclohexyl phthalate, diethylhexyl adipate, diethylhexyl phthalate, dihexyl phthalate, di-n-pentyl phthalate, methomyl, metribuzin, nitrofen, 4-nitrotoluene, permethrin, trifluralin, 2,4,5-trichlorophenoxyacetic acid and vinclozolin had no significant effects at 100 muM. These results indicate that some agrochemicals and resin-related chemicals may potentially inhibit macrophage function, which suggests that endocrine disruptors may influence the development of infectious diseases.
Xenoestrogen dialkyl phthalates, C(6)H(4)(COOC(n)H(m))(2), lack the phenolic hydroxyl group that is an essential structural component of the steroid A ring of 17 beta-estradiol. In order to examine whether dialkyl phthalates imitate the steroid structure, we have synthesized a series of 4-hydroxyl derivatives of dialkyl phthalates. The compounds were examined for their ability to displace [(3)H]17 beta-estradiol from the recombinant human estrogen receptor, which was expressed on Sf9 cells using the vaculovirus expression system. Dialkyl 4-hydroxyl phthalates were found to exhibit several-fold higher binding affinities compared to phthalates without the 4-hydroxyl group. From the analyses of receptor binding modes of dialkyl phthalates with and without the 4-hydroxyl group, it was deduced that the phthalic benzene ring mimics the steroid A ring. A biphasic binding curve observed for dicyclohexyl phthalate was also depicted by its 4-hydroxyl derivative, but it increased binding affinity only at the high affinity binding site. These data suggest that the phthalate benzene moiety recognizes the core of the estrogen receptor binding site and the hydrophobic interaction of the dialkyl moiety substantiates the binding characteristics of the phthalates. The present data indicate that even chemicals with slight structural analogy and weak receptor affinity can perturb the endocrine system when administered in high concentrations.

Vapor Pressure

0.1 mmHg at 302 °F (NTP, 1992)
0.00000087 [mmHg]
Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/
8.69X10-7 mm Hg at 25 °C
Vapor pressure at 25Â °C: negligible

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

84-61-7

Absorption Distribution and Excretion

The phthalic acid esters and/or their metabolites are readily absorbed from the intestinal tract, the intraperitoneal cavity, and the lung. There is also evidence indicating that these esters can be absorbed through the skin. The vehicle can play an important role in the absorption, distribution, and elimination of the ester. /Phthalic acid esters/
Absorbed esters of phthalic acid esters (or their metabolites) distribute quite repidly to various organs and tissues both in animals and humans, especially the liver, kidney, and bile. /Phthalic acid esters/
Pharmacokinetic studies have been performed using ingestion, absorption through skin, and injection. Phthalates were readily taken up, distributed, metabolized, and excreted by all three routes of exposure. /Phthalates/

Metabolism Metabolites

Hepatic preparation from rat, baboon and ferret hydrolyzed dicyclohexyl phthalate to its corresponding monoester derivative. Intestinal preparation from the 3 animals and from man catalyzed the monohydrolysis of phthalate diester.
The phthalate diesters are rapidly metabolized to the monoester both in the intestine and following absorption. The rate of hydrolysis is greater for the lower molecular weight esters. The monoester may undergo further oxidation of the alcohol side chain, but further hydrolysis is minimal. Suggest that the half hydrolysis of diester substrates is due to the anionic charge of the free carbonyl group inhibiting formation of the enzyme-substrate complex. /Phthalate diesters/
Orally administered phthalic acid esters are most probably absorbed from the gut primarily as monoesters. The hydrolysis of dimethyl phthalate, di-n-butyl phthalate, dioctyl phthalate, di-2-ethylhexyl phthalate, diethyl phthalate, and dicyclohexyl phthalate was studied. Hepatic preparations from the rat, ferret, baboon, and intestinal preparations from these species and from humans hydrolyzed these diesters to the monoesters. With the exception of dicyclohexyl phthalate, all of the diesters were hydrolyzed faster than di-2-ethylhexyl phthalate by intestinal preparations.
After 16 hr incubation, 1% dicyclohexylphthalate at 1 mg/mL was metabolized to the monoester by intestinal contents of rats and humans. The hydrolysis by stomach contents was negligible.
For more Metabolism/Metabolites (Complete) data for DICYCLOHEXYL PHTHALATE (8 total), please visit the HSDB record page.
Phthalate esters are first hydrolyzed to their monoester derivative. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (A2884)

Associated Chemicals

1,2-Benzenedicarboxylic acid, monocyclohexyl ester; 7517-36-4

Wikipedia

Dicyclohexyl phthalate

Methods of Manufacturing

... Prepared from the reaction of phthalic anhydride with cyclohexanol in an inert solvent like toluene at about 130 °C.
Cyclohexanol + phthalic anhydride (esterification)

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
Plastics Material and Resin Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester: ACTIVE

Analytic Laboratory Methods

Method: EPA-RCA 8061A; Procedure: gas chromatography with electron capture detection; Analyte: dicyclohexyl phthalate; Matrix: groundwater, leachate, soil, sludge, and sediment; Detection Limit: 0.022 ug/L.
Dicyclohexyl phthalate was extracted from water with petroleum ether alone or with ethanol, purified on florisil and determined by gas chromatography/ electron capture detection. The sensitivity for phthalates was 1-10 ng.
A simple, rapid and efficient method, the dispersive liquid-liquid microextraction (DLLME) in conjunction with gas chromatography-mass spectrometry (GC-MS), has been developed for the extraction and determination of phthalate esters (dimethyl phthalate, diallyl phthalate, di-n-butyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate and di-2-ethylhexyl phthalate) in water samples. Factors relevant to the microextraction efficiency, such as the kind of extraction, the disperser solvent and their volume, the salt effect and the extraction time were investigated and optimized. Under the optimized extraction conditions (extraction solvent: chlorobenzene, volume, 9.5microL; disperser solvent: acetone, volume, 0.50mL, without salt addition and extraction time below 5s), the figures of merit of the proposed method were evaluated. The values of the detection limit of the method were in the range of 0.002-0.008microgL(-1), while the RSD% value for the analysis of 1microgL(-1) of the analytes was below 6.8% (n=4). A good linearity (0.9962>/=r(2)>/=0.9901) and a broad linear range (0.02-100microgL(-1)) were obtained. The method exhibited enrichment factors and recoveries, ranging from 681 to 889 and 68.1 to 88.9%, respectively, at room temperature (25+/-1 degrees C). Finally, the proposed method was successfully utilized for the preconcentration and determination of the phthalate esters in different real water samples and satisfactory results were obtained.
Methodology for the determination of 15 phthalate diesters (dimethyl phthalate, diethyl phthalate, diisopropyl phthalate, diallyl phthalate, diisobutyl phthalate, di-n-butyl phthalate, di-n-pentyl phthalate, di-n-hexyl phthalate, benzyl butyl phthalate, dicyclohexyl phthalate, di-(2-ethylhexyl) phthalate, di-n-octyl phthalate, diisononyl phthalate, diisodecyl phthalate, and di-n-decyl phthalate) is described. The method was validated in-house and its broad applicability demonstrated by the analysis of high-fat, high-carbohydrate and high-protein foodstuffs as well as combinations of all three major food constituents. Following on from the analysis of the 20 UK Total Diet Study samples, 261 foodstuffs were purchased and tested for their phthalate levels. Phthalate diesters were confirmed to be present in 77 samples. Di-(2-ethylhexyl) phthalate was the most frequently detected (66 samples), although the highest levels found were for the isomeric mixture diisononyl phthalate. Additional studies confirmed that, for some foodstuffs, packaging materials did contribute to the phthalate diester concentration in the foodstuff and one example is presented.

Clinical Laboratory Methods

The kovats retention index dicyclohexyl phthalate was determined by glass capillary column gas chromatography for identification of the esters in biological fluids. Column parameters were: 0.5% ov-101 coatings, 230 °C, helium or nitrogen as carrier gas; 0.5% se-30 coating, 250 °C; a flame ionization detector was used with both columns.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Aydoğan Ahbab M, Barlas N. Influence of in utero di-n-hexyl phthalate and dicyclohexyl phthalate on fetal testicular development in rats. Toxicol Lett. 2015 Mar 4;233(2):125-37. doi: 10.1016/j.toxlet.2015.01.015. Epub 2015 Jan 28. PubMed PMID: 25637754.
2: Aydoğan Ahbab M, Barlas N. Developmental effects of prenatal di-n-hexyl phthalate and dicyclohexyl phthalate exposure on reproductive tract of male rats: Postnatal outcomes. Food Chem Toxicol. 2013 Jan;51:123-36. doi: 10.1016/j.fct.2012.09.010. Epub 2012 Sep 25. PubMed PMID: 23022015.
3: Ahbab MA, Ündeğer Ü, Barlas N, Başaran N. In utero exposure to dicyclohexyl and di-n-hexyl phthalate possess genotoxic effects on testicular cells of male rats after birth in the comet and TUNEL assays. Hum Exp Toxicol. 2014 Mar;33(3):230-9. doi: 10.1177/0960327113494903. Epub 2013 Jul 8. PubMed PMID: 23836838.
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5: Li X, Chen X, Hu G, Li L, Su H, Wang Y, Chen D, Zhu Q, Li C, Li J, Wang M, Lian Q, Ge RS. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int J Environ Res Public Health. 2016 Feb 23;13(3). pii: E246. doi: 10.3390/ijerph13030246. PubMed PMID: 26907321; PubMed Central PMCID: PMC4808909.
6: Svingen T. Comments on Li et al. Effects of in Utero Exposure to Dicyclohexyl Phthalate on Rat Fetal Leydig Cells. Int. J. Environ. Res. Public Health 2016, 13, 246. Int J Environ Res Public Health. 2016 May 25;13(6). pii: E532. doi: 10.3390/ijerph13060532. PubMed PMID: 27231928; PubMed Central PMCID: PMC4923989.
7: Zhang M, Sheng Y. An indirect competitive fluorescence immunoassay for determination of dicyclohexyl phthalate in water samples. J Fluoresc. 2010 Nov;20(6):1167-73. doi: 10.1007/s10895-010-0663-8. PubMed PMID: 20390441.
8: Saillenfait AM, Gallissot F, Sabaté JP. Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats. J Appl Toxicol. 2009 Aug;29(6):510-21. doi: 10.1002/jat.1436. PubMed PMID: 19391110.
9: Yamasaki K, Okuda H, Takeuchi T, Minobe Y. Effects of in utero through lactational exposure to dicyclohexyl phthalate and p,p'-DDE in Sprague-Dawley rats. Toxicol Lett. 2009 Aug 25;189(1):14-20. doi: 10.1016/j.toxlet.2009.04.023. Epub 2009 May 3. PubMed PMID: 19410640.
10: Lake BG, Foster JR, Collins MA, Stubberfield CR, Gangolli SD, Srivastava SP. Studies on the effects of orally administered dicyclohexyl phthalate in the rat. Acta Pharmacol Toxicol (Copenh). 1982 Sep;51(3):217-26. PubMed PMID: 7136727.
11: Hoshino N, Iwai M, Okazaki Y. A two-generation reproductive toxicity study of dicyclohexyl phthalate in rats. J Toxicol Sci. 2005 Dec;30 Spec No.:79-96. PubMed PMID: 16641545.
12: Zhang MC, Zhuang HS, Lang Q. [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu. 2006 Sep;35(5):543-6. Chinese. PubMed PMID: 17086698.
13: Wang J, Zhang L, Xin D, Yang Y. Dispersive Micro-Solid-Phase Extraction Based on Decanoic Acid Coated-Fe₃O₄ Nanoparticles for HPLC Analysis of Phthalate Esters in Liquor Samples. J Food Sci. 2015 Nov;80(11):C2452-8. doi: 10.1111/1750-3841.13101. Epub 2015 Oct 8. PubMed PMID: 26447907.
14: Wang X, Lou X, Zhang N, Ding G, Chen Z, Xu P, Wu L, Cai J, Han J, Qiu X. Phthalate esters in main source water and drinking water of Zhejiang Province (China): Distribution and health risks. Environ Toxicol Chem. 2015 Oct;34(10):2205-12. doi: 10.1002/etc.3065. Epub 2015 Aug 27. PubMed PMID: 25988232.
15: Mathieu-Denoncourt J, Martyniuk CJ, Loughery JR, Yargeau V, de Solla SR, Langlois VS. Lethal and sublethal effects of phthalate diesters in Silurana tropicalis larvae. Environ Toxicol Chem. 2016 Oct;35(10):2511-2522. doi: 10.1002/etc.3413. Epub 2016 Jun 21. PubMed PMID: 26924002.
16: Ahbab MA, Güven C, Koçkaya EA, Barlas N. Comparative developmental toxicity evaluation of di- n-hexyl phthalate and dicyclohexyl phthalate in rats. Toxicol Ind Health. 2017 Sep;33(9):696-716. doi: 10.1177/0748233717711868. Epub 2017 Aug 31. PubMed PMID: 28854868.
17: Bradley EL, Burden RA, Leon I, Mortimer DN, Speck DR, Castle L. Determination of phthalate diesters in foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(4):722-34. doi: 10.1080/19440049.2013.781683. Epub 2013 Apr 24. PubMed PMID: 23614781.
18: Li K, Ma D, Wu J, Chai C, Shi Y. Distribution of phthalate esters in agricultural soil with plastic film mulching in Shandong Peninsula, East China. Chemosphere. 2016 Dec;164:314-321. doi: 10.1016/j.chemosphere.2016.08.068. Epub 2016 Sep 3. PubMed PMID: 27596820.
19: Zhou Q, Zheng Z, Xiao J, Fan H, Yan X. Determination of phthalate esters at trace level from environmental water samples by magnetic solid-phase extraction with Fe@SiO2@polyethyleneimine magnetic nanoparticles as adsorbent prior to high-performance liquid chromatography. Anal Bioanal Chem. 2016 Jul;408(19):5211-20. doi: 10.1007/s00216-016-9613-x. Epub 2016 May 14. PubMed PMID: 27178558.
20: Schecter A, Lorber M, Guo Y, Wu Q, Yun SH, Kannan K, Hommel M, Imran N, Hynan LS, Cheng D, Colacino JA, Birnbaum LS. Phthalate concentrations and dietary exposure from food purchased in New York State. Environ Health Perspect. 2013 Apr;121(4):473-94. doi: 10.1289/ehp.1206367. Epub 2013 Mar 6. PubMed PMID: 23461894; PubMed Central PMCID: PMC3620091.

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